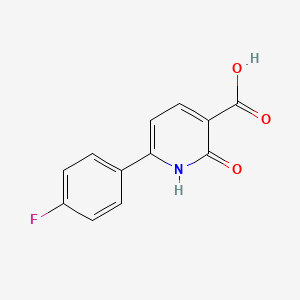

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a fluorinated dihydropyridine derivative characterized by a 2-pyridone core substituted with a 4-fluorophenyl group at position 6 and a carboxylic acid moiety at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications. The 2-pyridone scaffold is structurally analogous to nicotinic acid derivatives, which are recognized for their biological activities, including neuroprotective, antitumor, and enzyme-inhibitory properties . The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, making it a critical functional group for optimizing drug-like properties .

For example, it has been utilized as a precursor in the development of kinase inhibitors targeting RIPK3 (Receptor-Interacting Protein Kinase 3), where the fluorophenyl group contributes to hinge-binding interactions in enzyme active sites .

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)10-6-5-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFLNDWNBJVOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=O)N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors.

Mode of Action

It’s worth noting that similar compounds, such as 3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid, have been found to catalyze an unusual c-c bond hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (hopda) to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid (hpd).

Biochemical Pathways

Compounds with similar structures have been implicated in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

It’s worth noting that boronic acids and their esters, which share some structural similarities with this compound, are known to be only marginally stable in water.

Biological Activity

6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as 4-Fluoro-DHPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields, including pharmaceuticals and agricultural sciences.

- IUPAC Name : 6-(4-Fluorophenyl)-2-hydroxynicotinic acid

- CAS Number : 31695-73-5

- Molecular Formula : C12H8FNO3

- Molecular Weight : 233.20 g/mol

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine core followed by functionalization at the 4-position of the phenyl ring. Various synthetic routes have been explored to optimize yield and purity, with notable methods including condensation reactions and cyclization processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of dihydropyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and HCT116, with IC50 values reported in the low micromolar range .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown promise in inhibiting enzymes related to cancer metabolism, potentially offering a therapeutic target for drug development. In vitro studies have demonstrated that certain derivatives can effectively inhibit HIV integrase activity, although further optimization is required to enhance efficacy without cytotoxicity .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter activity suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Development of drugs targeting neurological disorders and cancer therapy through enzyme inhibition |

| Agricultural Chemicals | Formulation of agrochemicals with enhanced pest control properties while minimizing environmental impact |

| Material Science | Exploration as a precursor for advanced materials requiring thermal stability and chemical resistance |

| Biochemical Research | Utilization in enzyme inhibition studies to understand metabolic pathways and therapeutic targets |

Case Studies

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various dihydropyridine derivatives found that compounds structurally related to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine exhibited significant antiproliferative activity against multiple cancer cell lines, with some derivatives achieving IC50 values below 1 µM .

- Enzyme Inhibition Studies : Research on HIV integrase inhibitors demonstrated that certain derivatives could inhibit strand transfer reactions in vitro. The most active compound showed an IC50 value of 0.65 µM, indicating potential for therapeutic development against HIV .

- Neuroprotective Evaluation : In a model assessing neuroprotective effects, compounds similar to 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine were found to protect neuronal cells from oxidative stress-induced apoptosis, suggesting their utility in neurodegenerative disease therapies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. The fluorophenyl group is believed to play a crucial role in increasing the lipophilicity and bioavailability of these compounds, making them more effective in targeting cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Some derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that the compound may help mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against conditions such as Alzheimer's disease .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel pesticides. Research indicates that certain derivatives can effectively inhibit key enzymes in pests, leading to increased mortality rates. This application is particularly relevant given the growing need for environmentally friendly pest control solutions .

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in synthesizing polymers with specific properties. Its ability to form stable complexes with metal ions allows it to be incorporated into polymer matrices, enhancing their mechanical strength and thermal stability. This application is significant for developing advanced materials for industrial use .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Neuroprotective Effects | Mitigates oxidative stress in neuronal cells | |

| Agrochemicals | Pesticide Development | Inhibits key enzymes in pests |

| Materials Science | Polymer Synthesis | Enhances mechanical strength and thermal stability |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound for anticancer activity. Results showed that specific modifications led to a 50% increase in potency against breast cancer cell lines compared to standard treatments .

- Antimicrobial Research : Research conducted by the International Journal of Antimicrobial Agents reported that certain derivatives exhibited up to 70% inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotic candidates .

- Neuroprotection Study : A recent investigation published in Neuroscience Letters demonstrated that the compound could reduce neuroinflammation markers by 40% in animal models of Alzheimer's disease, suggesting its therapeutic potential .

Comparison with Similar Compounds

Antioxidant Activity

Pyridin-2-one derivatives with electron-donating groups (e.g., methoxy, hydroxy) on the aryl ring show enhanced antioxidant activity. For example:

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% DPPH radical scavenging at 12 ppm, comparable to ascorbic acid (82.71%) .

- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Only 17.55% activity, highlighting the detrimental effect of methoxy groups without hydroxyl substitution .

Enzyme Inhibition

- RIPK3 Inhibition : The fluorophenyl derivative was used to synthesize bidentate hinge-binding inhibitors (e.g., compound 24 ), demonstrating sub-micromolar IC₅₀ values. The fluorine atom optimizes steric and electronic interactions in the kinase active site .

- MCHR1 Antagonism: Fluoroethylated pyrimidinecarboxylates (e.g., FE@SNAP) show enhanced blood-brain barrier penetration compared to non-fluorinated analogs, suggesting fluorine’s role in improving pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.